molecular formula C10H11N3O2 B13288827 2-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid

2-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid

Cat. No.: B13288827
M. Wt: 205.21 g/mol
InChI Key: CZXYCIBGDRXXES-UHFFFAOYSA-N
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Description

2-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a pent-4-yn-2-ylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid typically involves the reaction of 2-amino-4,6-dichloropyrimidine with pent-4-yn-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out under solvent-free and catalyst-free conditions, which makes it an environmentally friendly process . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can further improve the sustainability of the industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a β-glucuronidase inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of glucuronides . This inhibition can lead to therapeutic effects in conditions where β-glucuronidase activity is implicated, such as certain cancers and inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine-4-carboxylic acid: Lacks the pent-4-yn-2-ylamino group, making it less versatile in terms of chemical reactivity.

    2-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, which can affect its reactivity and biological activity.

    2-[(Pent-4-yn-2-yl)amino]pyrimidine-4,6-dicarboxylic acid: Contains an additional carboxylic acid group, which can influence its solubility and interaction with biological targets.

Uniqueness

2-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pent-4-yn-2-ylamino group enhances its potential for various chemical transformations and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-(pent-4-yn-2-ylamino)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-3-4-7(2)12-10-11-6-5-8(13-10)9(14)15/h1,5-7H,4H2,2H3,(H,14,15)(H,11,12,13)

InChI Key

CZXYCIBGDRXXES-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)NC1=NC=CC(=N1)C(=O)O

Origin of Product

United States

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